molecular formula C16H16O3 B8317578 3,5-Dimethoxy-3'-acetylbiphenyl CAS No. 251320-81-7

3,5-Dimethoxy-3'-acetylbiphenyl

Cat. No.: B8317578
CAS No.: 251320-81-7
M. Wt: 256.30 g/mol
InChI Key: YSSWHFXVSZSWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-3'-acetylbiphenyl is a high-purity, synthetic biphenyl derivative designed for research applications. This compound features a molecular scaffold that is of significant interest in the development of advanced materials and organic molecules. Biphenyls with methoxy substituents are recognized as valuable building blocks for constructing complex molecular architectures, such as amphiphilic dendrons that self-assemble into supramolecular structures . The acetyl group on one of the rings provides a reactive site for further chemical modification, making this compound a versatile intermediate in multi-step synthetic sequences. Researchers can utilize this reagent in metal-catalyzed cross-coupling reactions, a common method for forming carbon-carbon bonds between aromatic rings to create more complex biphenyl systems . While direct studies on this specific molecule are limited, structurally similar dimethoxy-substituted biphenyls have demonstrated utility in various research fields. For instance, related tetramethoxybiphenyl compounds have been synthesized via laccase-catalyzed reactions and evaluated for their antioxidant properties, showing potential for stabilizing materials like biodiesel . Other biphenyl carboxylic acid derivatives serve as key precursors in the synthesis of artificial receptors for molecular recognition studies . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251320-81-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-[3-(3,5-dimethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C16H16O3/c1-11(17)12-5-4-6-13(7-12)14-8-15(18-2)10-16(9-14)19-3/h4-10H,1-3H3

InChI Key

YSSWHFXVSZSWDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Synthesis and Characterization

A plausible synthetic route would involve the reaction of a boronic acid or boronic ester derivative of one of the substituted benzene (B151609) rings with a halide derivative of the other, in the presence of a palladium catalyst and a base. For instance, (3,5-dimethoxyphenyl)boronic acid could be coupled with 3'-bromoacetophenone (B146053), or alternatively, 3-acetylphenylboronic acid could be reacted with 1-bromo-3,5-dimethoxybenzene (B32327).

Table 2: Spectroscopic Data for Related Biphenyl (B1667301) Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Acetylbiphenyl8.04 (d, 2H), 7.71 (d, 2H), 7.64 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.65 (s, 3H)197.8, 145.8, 139.9, 135.9, 129.0, 128.9, 128.3, 127.3, 26.71678 (C=O)
4-Methoxybiphenyl7.52 (d, 2H), 7.48 (d, 2H), 7.41 (t, 2H), 7.30 (t, 1H), 6.97 (d, 2H), 3.85 (s, 3H)159.2, 140.9, 133.8, 128.8, 128.2, 126.8, 114.3, 55.4Not specified

Spectroscopic data compiled from various sources, including supplier information and published literature. nih.govnih.govscielo.br

The characterization of the synthesized 3,5-Dimethoxy-3'-acetylbiphenyl would rely on standard spectroscopic techniques. Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of the atoms and the positions of the substituents. Infrared (IR) spectroscopy would show characteristic absorption bands for the acetyl group's carbonyl stretch and the ether linkages of the methoxy (B1213986) groups. Mass spectrometry (MS) would confirm the molecular weight of the compound.

Research Findings

Strategic Disconnections for Biphenyl (B1667301) Core Construction

Retrosynthetic analysis of this compound primarily involves the disconnection of the central carbon-carbon bond of the biphenyl core. This disconnection leads to two aryl fragments that can be coupled using various cross-coupling methodologies. The choice of disconnection is guided by the availability of starting materials and the efficiency of the subsequent bond-forming reaction. bham.ac.ukprinceton.edu

The most common and strategically advantageous disconnection is at the C-C bond between the two phenyl rings. This leads to two potential sets of synthons: a (3,5-dimethoxyphenyl) synthon and a (3-acetylphenyl) synthon. These synthons can be realized as various chemical entities, most notably as a halogenated benzene (B151609) and an organoboron compound (for Suzuki-Miyaura coupling), or other organometallic reagents. ox.ac.uk The advent of transition metal-catalyzed cross-coupling reactions has made this approach the prevailing strategy for constructing such biaryl motifs. nih.gov

The key to a successful synthesis lies in identifying disconnections that lead to readily accessible precursors and employ high-yielding and selective reactions. bham.ac.ukox.ac.uk For this compound, the most logical precursors are a halogenated derivative of 1,3-dimethoxybenzene (B93181) and a boronic acid or ester derivative of 3'-acetophenone, or vice versa.

Synthesis of Halogenated Benzenes for Cross-Coupling Methodologies

The preparation of halogenated benzene precursors is a critical step in the synthesis of biphenyls via cross-coupling reactions. These compounds serve as the electrophilic partners in reactions like the Suzuki-Miyaura coupling.

Synthesis of 1-Bromo-3,5-dimethoxybenzene (B32327) and Analogous Halide Precursors

1-Bromo-3,5-dimethoxybenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceutical inhibitors. chemicalbook.comlookchem.com There are several established methods for its synthesis.

One common method involves the bromination of 1,3-dimethoxybenzene. An iridium-catalyzed arene borylation followed by reaction with a bromine source like copper(II) bromide can be employed. lookchem.comtandfonline.com Another approach is the direct bromination of 3,5-dimethoxytoluene (B1218936) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. nbinno.com

A well-established laboratory-scale synthesis starts from 3,5-dimethoxyaniline. This method involves a diazotization reaction followed by a Sandmeyer-type reaction with cuprous bromide in hydrobromic acid. guidechem.com This procedure provides the desired product in good yield. guidechem.com

Starting MaterialReagentsKey ConditionsProduct
3,5-Dimethoxyaniline1. NaNO₂, 48% HBr 2. CuBr, 48% HBr1. 0°C 2. Heating1-Bromo-3,5-dimethoxybenzene
1,3-Dimethoxybenzene1. [Ir(COD)(OMe)]₂, dtbpy, B₂pin₂ 2. CuBr₂1. THF, 80°C 2. MeOH/H₂O, 80°C1-Bromo-3,5-dimethoxybenzene

Synthesis of 1-(3-Bromophenyl)ethan-1-one (3'-Bromoacetophenone) and Analogous Halide Precursors

3'-Bromoacetophenone (B146053) is a versatile building block in organic synthesis, particularly in the preparation of bioactive molecules. guidechem.com It is a halogenated derivative of acetophenone (B1666503) and exists as a solid at room temperature. guidechem.com

A traditional and effective method for its synthesis is the Friedel-Crafts acylation of bromobenzene. However, a more common laboratory preparation involves the diazotization of 3-aminoacetophenone followed by a Sandmeyer reaction with cuprous bromide. orgsyn.org This method is known for providing high yields and purity. Another approach is the direct bromination of acetophenone, although this can sometimes lead to side-chain halogenation if conditions are not carefully controlled. orgsyn.org

Starting MaterialReagentsKey ConditionsProduct
3-Aminoacetophenone1. NaNO₂, HBr 2. CuBr, HBr1. 0-10°C 2. 50-65°C1-(3-Bromophenyl)ethan-1-one
m-BromotolueneAcetyl chloride, AlCl₃Anhydrous conditions1-(3-Bromophenyl)ethan-1-one guidechem.com

Preparation of Organoboron Compounds and Other Organometallic Reagents

Organoboron compounds, particularly boronic acids and their esters, are the nucleophilic partners in the widely used Suzuki-Miyaura cross-coupling reaction. fujifilm.com Their stability, low toxicity, and the mild reaction conditions associated with their use make them highly valuable reagents. fujifilm.com

Synthesis of (3,5-Dimethoxyphenyl)boronic Acid and Related Boronates

(3,5-Dimethoxyphenyl)boronic acid is a commercially available reagent but can also be synthesized in the laboratory. fujifilm.comfujifilm.com It is a versatile building block used in various cross-coupling reactions. chemimpex.com

A common synthetic route involves the reaction of 1-bromo-3,5-dimethoxybenzene with an organolithium reagent (like n-butyllithium) or via Grignard reagent formation, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup. This method provides the boronic acid in good yield.

Starting MaterialReagentsKey ConditionsProduct
1-Bromo-3,5-dimethoxybenzene1. Mg or n-BuLi 2. B(OR)₃ 3. H₃O⁺1. Anhydrous ether or THF 2. Low temperature(3,5-Dimethoxyphenyl)boronic acid

Synthesis of (3-Acetylphenyl)boronic Acid and Related Boronates

(3-Acetylphenyl)boronic acid is a key reagent used in the synthesis of biaryls and other complex organic molecules. sigmaaldrich.comchemimpex.com It is a member of the class of phenylboronic acids substituted with an acetyl group. nih.gov

A practical and scalable synthesis of acetylphenylboronic acids involves the protection of the ketone functionality in the corresponding bromoacetophenone, for instance, by forming a ketal. researchgate.net The resulting bromoketal can then be converted to the boronic acid via a Grignard reaction followed by treatment with a borate ester and subsequent deprotection. researchgate.net Direct borylation of 3'-bromoacetophenone can be challenging due to the reactivity of the acetyl group.

Starting MaterialReagentsKey ConditionsProduct
3'-Bromoacetophenone1. Ethylene glycol, cat. acid 2. Mg, THF 3. B(O-iPr)₃ 4. H₃O⁺1. Toluene (B28343), reflux 2. Reflux 3. Low temperature 4. Acidic workup(3-Acetylphenyl)boronic acid researchgate.net

Development of Organotin, Organozinc, and Organomagnesium Precursors for Cross-Coupling

The synthesis of this compound via cross-coupling reactions necessitates the preparation of a suitable organometallic precursor derived from the 3,5-dimethoxyphenyl moiety. This section details the development of organotin, organozinc, and organomagnesium precursors and their subsequent use in palladium- or nickel-catalyzed cross-coupling reactions with an appropriate coupling partner, typically an aryl halide such as 1-(3-bromophenyl)ethan-1-one.

Organomagnesium Precursors and Kumada-Corriu Coupling

The Kumada-Corriu coupling, developed in 1972, represents one of the earliest transition metal-catalyzed cross-coupling methods, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org This approach is often favored for its cost-effectiveness and the direct use of Grignard reagents, which can be prepared from the corresponding organic halide. organic-chemistry.org

For the synthesis of this compound, the required organomagnesium precursor is (3,5-dimethoxyphenyl)magnesium bromide. This Grignard reagent can be synthesized by the reaction of 1-bromo-3,5-dimethoxybenzene with magnesium turnings in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. nrochemistry.comorgsyn.org The resulting (3,5-dimethoxyphenyl)magnesium bromide solution, which is also commercially available sigmaaldrich.com, can then be used in a Kumada-Corriu coupling reaction with 1-(3-bromophenyl)ethan-1-one. The reaction is typically catalyzed by a nickel or palladium complex, such as NiCl₂(dppe) or Pd(PPh₃)₄. organic-chemistry.orgwikipedia.org

A general procedure involves the dropwise addition of the Grignard reagent to a solution of the aryl bromide and the catalyst in an inert solvent like THF, under an inert atmosphere. nih.gov The reaction mixture is typically stirred at room temperature or heated to ensure completion. nrochemistry.com Due to the high reactivity of Grignard reagents, this method has limitations regarding functional group tolerance, as they are sensitive to acidic protons and can add to carbonyl groups. wikipedia.org

Table 1: Representative Conditions for Kumada-Corriu Coupling

ParameterConditionSource
Organomagnesium Reagent (3,5-dimethoxyphenyl)magnesium bromide sigmaaldrich.com
Aryl Halide 1-(3-bromophenyl)ethan-1-oneGeneral
Catalyst NiCl₂(dppe) or Pd(PPh₃)₄ organic-chemistry.orgwikipedia.org
Solvent Tetrahydrofuran (THF) or Diethyl ether nrochemistry.com
Atmosphere Inert (Argon or Nitrogen) wikipedia.org
Temperature Room temperature to reflux nrochemistry.comnih.gov

Organozinc Precursors and Negishi Coupling

The Negishi coupling, reported in 1977, provides a versatile and highly selective method for carbon-carbon bond formation by coupling an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by nickel or palladium complexes and is known for its high functional group tolerance compared to other cross-coupling reactions. wikipedia.orgnih.gov

The organozinc precursor, (3,5-dimethoxyphenyl)zinc chloride, can be prepared in situ from the corresponding organomagnesium or organolithium reagent. A common method involves the transmetalation of (3,5-dimethoxyphenyl)magnesium bromide with zinc chloride (ZnCl₂) in THF. uni-muenchen.deorgsyn.org Anhydrous ZnCl₂ is crucial for the success of this reaction. orgsyn.org

Once the organozinc reagent is formed, the Negishi coupling is carried out by adding the aryl halide, 1-(3-bromophenyl)ethan-1-one, and a palladium catalyst, such as Pd(PPh₃)₄ or a more active catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., S-Phos). wikipedia.orgnih.govcore.ac.uk The reaction generally proceeds under mild conditions and gives good to excellent yields of the desired biaryl product. organic-chemistry.orgnih.gov The tolerance of the Negishi coupling for functional groups like ketones makes it a particularly suitable method for the synthesis of this compound. nih.gov

Table 2: Representative Conditions for Negishi Coupling

ParameterConditionSource
Organozinc Reagent (3,5-dimethoxyphenyl)zinc chloride (prepared in situ) uni-muenchen.deorgsyn.org
Aryl Halide 1-(3-bromophenyl)ethan-1-oneGeneral
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/S-Phos wikipedia.orgnih.govcore.ac.uk
Solvent Tetrahydrofuran (THF) wikipedia.org
Atmosphere Inert (Argon or Nitrogen) nih.gov
Temperature Room temperature organic-chemistry.org

Organotin Precursors and Stille Coupling

The Stille reaction is a widely used cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and many are commercially available or can be synthesized. libretexts.org However, a significant drawback of this method is the toxicity of the tin compounds. organic-chemistry.org

The key organotin precursor for the synthesis of this compound is tributyl(3,5-dimethoxyphenyl)stannane. This reagent can be prepared through various methods, including the reaction of (3,5-dimethoxyphenyl)lithium (generated from 1-bromo-3,5-dimethoxybenzene and butyllithium) with tributyltin chloride. orgsyn.org It is also available from commercial suppliers.

The Stille coupling is then performed by reacting tributyl(3,5-dimethoxyphenyl)stannane with 1-(3-bromophenyl)ethan-1-one in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of a ligand like triphenylphosphine. harvard.edu The reaction is typically carried out in a non-polar solvent like dioxane or toluene at elevated temperatures. harvard.edu Additives such as copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

Table 3: Representative Conditions for Stille Coupling

ParameterConditionSource
Organotin Reagent tributyl(3,5-dimethoxyphenyl)stannane
Aryl Halide 1-(3-bromophenyl)ethan-1-oneGeneral
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/PPh₃ harvard.edu
Solvent Dioxane or Toluene harvard.edu
Additive (optional) Copper(I) iodide (CuI) harvard.edu
Temperature 50-100 °C harvard.edu

Palladium-Catalyzed Cross-Coupling Reactions for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds. rsc.orgresearchgate.net The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of the specific coupling reaction often depends on the nature of the coupling partners and the desired functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryls, owing to the mild reaction conditions, commercial availability and low toxicity of the organoboron reagents, and the high functional group compatibility. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For the synthesis of this compound, this would involve the coupling of a 3,5-dimethoxyphenyl derivative with a 3-acetylphenylboronic acid derivative, or vice versa.

The choice of ligand is crucial for the success of a Suzuki-Miyaura coupling reaction, as it influences the stability and activity of the palladium catalyst. rsc.org Bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org For instance, biaryl monophosphine ligands have demonstrated wide utility in cross-coupling reactions. nih.gov The steric bulk of these ligands facilitates the formation of the catalytically active monoligated palladium species. rsc.org

The development of highly active catalysts has also allowed for a reduction in catalyst loading, which is beneficial from both an economic and environmental perspective. youtube.com In some cases, catalyst loadings at the parts-per-million (ppm) level have been achieved. youtube.com The selection of the appropriate ligand and optimization of catalyst loading are critical for achieving high yields and minimizing side reactions. researchgate.net

Table 1: Examples of Ligand Systems for Suzuki-Miyaura Coupling

Ligand Catalyst Precursor Typical Loading (mol%) Key Features
Triphenylphosphine (PPh₃) Pd(PPh₃)₄ 1-5 Commonly used, but can be less effective for challenging substrates. rsc.org
Tri-o-tolylphosphine (P(o-tol)₃) Pd(OAc)₂ 1-3 More sterically demanding than PPh₃, leading to higher activity in some cases. rsc.org
S-Phos Pd₂(dba)₃ 1-2 A bulky biaryl phosphine ligand effective for sterically hindered couplings. acs.org
X-Phos Pd₂(dba)₃ 1-2 Another bulky biaryl phosphine ligand with broad applicability. acs.org

This table presents a selection of common ligands and is not exhaustive. The optimal ligand and loading depend on the specific substrates and reaction conditions.

Traditionally, Suzuki-Miyaura couplings have been performed in organic solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF). chemrxiv.org However, there is a growing emphasis on developing more environmentally benign methods, in line with the principles of green chemistry. inovatus.es This has led to the exploration of alternative reaction media.

Water has emerged as a promising green solvent for Suzuki-Miyaura reactions. datapdf.com The use of aqueous media can offer advantages such as enhanced reaction rates and simplified product isolation. datapdf.com Furthermore, the development of water-soluble ligands and catalysts has expanded the scope of aqueous Suzuki-Miyaura couplings. youtube.com Other green solvents that have been investigated include bio-based solvents and ionic liquids. inovatus.esacs.org The selection of an appropriate solvent system is a key parameter in optimizing the reaction for both efficiency and environmental impact. acs.org

In the synthesis of substituted biphenyls, regioselectivity can be a significant challenge, particularly when using starting materials with multiple reactive sites. For example, in the coupling of dihaloarenes, the site of the first coupling can be influenced by both electronic and steric factors. nih.gov The choice of ligand and reaction conditions can play a crucial role in controlling the regioselectivity of the reaction. nih.govresearchgate.net

For certain classes of biphenyls, axial chirality can arise due to restricted rotation around the C-C single bond connecting the two aryl rings. The synthesis of such atropisomeric biphenyls with high enantioselectivity is an important area of research. Asymmetric Suzuki-Miyaura coupling reactions, employing chiral ligands, have been developed to address this challenge. beilstein-journals.org While this compound itself is not chiral, the synthesis of its more complex, sterically hindered analogues may require consideration of stereochemical control.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organostannane reagents. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.orglibretexts.org The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For the synthesis of this compound, a Stille coupling could involve the reaction of 1-halo-3,5-dimethoxybenzene with a (3-acetylphenyl)trialkylstannane, or a 3-halobenzoyl derivative with a (3,5-dimethoxyphenyl)trialkylstannane. The reactivity of the organostannane is a critical factor, and the use of more reactive tin reagents can lead to faster reaction times. orgsyn.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. organic-chemistry.org

Table 2: General Reaction Parameters for Stille Coupling

Component Examples Notes
Aryl Halide/Triflate Aryl iodides, bromides, triflates Reactivity order: I > Br > OTf. wikipedia.org
Organostannane Aryltrimethylstannane, aryltributylstannane The organic groups on tin influence reactivity and ease of purification.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ The choice of catalyst and ligand can be optimized for specific substrates. orgsyn.org

This table provides a general overview. Specific conditions should be optimized for the desired transformation.

The Negishi coupling employs organozinc reagents as the nucleophilic coupling partner. wikipedia.org This method is highly effective for the formation of C-C bonds and is known for its high functional group tolerance and reactivity. organic-chemistry.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reactions and milder reaction conditions. wikipedia.org

The synthesis of this compound via a Negishi coupling could be achieved by coupling an arylzinc derivative of 3,5-dimethoxybenzene with a 3-haloacetophenone, or vice versa. The organozinc reagent can be prepared in situ from the corresponding aryl halide or through transmetalation from an organolithium or Grignard reagent. youtube.com Both palladium and nickel catalysts can be used for Negishi couplings, with palladium catalysts often providing higher yields and broader functional group tolerance. wikipedia.org

Table 3: Comparison of Key Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (R-B(OR)₂) Low toxicity, high stability of reagents, mild conditions. nih.gov Base is required, which can be sensitive to some functional groups.
Stille Organostannane (R-SnR'₃) High functional group tolerance, stable reagents. orgsyn.orglibretexts.org Toxicity of tin compounds and byproducts. organic-chemistry.org

Hiyama Coupling: Silicon-Mediated Cross-Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates. wikipedia.orgnumberanalytics.com Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this method offers a valuable alternative to other cross-coupling reactions, leveraging organosilicon reagents that are often stable, less toxic, and readily prepared. wikipedia.orgnumberanalytics.com A key feature of the Hiyama coupling is the necessity of an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species, which facilitates the crucial transmetalation step. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds through a standard catalytic cycle for palladium cross-coupling reactions. rsc.orgmdpi.com It begins with the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the activated organosilane transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biphenyl product and regenerates the Pd(0) catalyst. wikipedia.orgrsc.org

For the synthesis of the 3,5-dimethoxybiphenyl (B1280647) backbone, a Hiyama coupling strategy would involve the reaction between an aryl halide and an organosilane. Two primary pathways are feasible:

Coupling of 1-halo-3,5-dimethoxybenzene with (3-acetylphenyl)trimethoxysilane.

Coupling of a 3-haloacetophenone with (3,5-dimethoxyphenyl)trimethoxysilane.

Recent advancements have focused on expanding the substrate scope and improving reaction conditions, including the use of various palladium catalysts, ligands, and fluoride-free activation methods using silanols (Hiyama-Denmark coupling). organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Hiyama Coupling in Biaryl Synthesis

Component Example Function / Notes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(NH₃)₂Cl₂ Pre-catalyst that is reduced in situ to active Pd(0). mdpi.com
Ligand XPhos, Bipyridyl ligands, Phosphine-free systems Stabilizes the palladium catalyst and facilitates the catalytic cycle. mdpi.com
Organosilane Aryltrimethoxysilanes, Aryltriethoxysilanes Silicon-based coupling partner; alkoxy-substituted silanes are often more reactive. organic-chemistry.orgmdpi.com
Coupling Partner Aryl iodides, bromides, chlorides, or triflates Halide or pseudohalide coupling partner. Iodides are generally most reactive. wikipedia.org
Activator/Base TBAF, NaOH, KF Activates the organosilane for transmetalation. rsc.orgmdpi.com

| Solvent | THF, Toluene, Dioxane | Aprotic solvents are typically used. |

Direct Arylation Strategies for Biphenyl Formation

Direct C-H arylation represents a highly efficient and atom-economical approach to forming biaryl linkages. This methodology circumvents the need for pre-functionalized organometallic reagents (like those used in Suzuki, Stille, or Hiyama couplings) by directly coupling an aryl halide with a C-H bond of another aromatic ring. researchgate.netnih.gov Palladium catalysis is most common for these transformations. nih.govresearchgate.net

The reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species, generated from the oxidative addition of an aryl halide to Pd(0), onto the electron-rich C-H bond of the coupling partner. nih.gov This is often the rate-determining step and is followed by a base-assisted deprotonation to form a diarylpalladium(II) intermediate, which then undergoes reductive elimination.

To synthesize the 3,5-dimethoxybiphenyl core, a direct arylation strategy would ideally couple a 3-haloacetophenone with 1,3-dimethoxybenzene. The high electron density of the 1,3-dimethoxybenzene ring, provided by the two activating methoxy (B1213986) groups, makes it an excellent substrate for C-H activation. The primary challenge is controlling the regioselectivity of the C-H functionalization. In 1,3-dimethoxybenzene, the C2, C4, and C6 positions are activated, but steric hindrance often favors arylation at the C4 position.

Table 2: Typical Conditions for Palladium-Catalyzed Direct C-H Arylation

Component Example Function / Notes
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf) Common palladium sources for initiating the catalytic cycle. researchgate.net
Ligand P(o-tol)₃, AsPh₃, various phosphines Influences the efficiency and selectivity of the C-H activation step. nih.gov
Aryl Halide Aryl iodides, bromides The electrophilic coupling partner. nih.gov
C-H Substrate 1,3,5-Trimethoxybenzene, Imidazoles, Thiophenes The "nucleophilic" partner providing the C-H bond. nih.govresearchgate.net
Base K₂CO₃, Cs₂CO₃, CsF Essential for the C-H activation/deprotonation step. nih.govdoi.org

| Solvent | DMF, DMA, Toluene | High-boiling polar aprotic solvents are often effective. |

Copper-Mediated Coupling Reactions

Ullmann Reaction and its Modern Variants

The Ullmann reaction, first reported in 1901, is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org Traditionally, the reaction requires harsh conditions, such as high temperatures (often >200 °C) and a stoichiometric amount of copper powder. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper species that then undergoes coupling. wikipedia.org

Modern variants of the Ullmann reaction have significantly improved the utility of this transformation by employing soluble copper(I) catalysts, various ligands, and milder reaction conditions. These modifications have broadened the substrate scope and improved yields. wikipedia.org Ligands, such as phenanthroline or bidentate anionic ligands, play a crucial role by stabilizing the copper intermediates and facilitating the catalytic cycle, which may involve Cu(I)/Cu(III) species. organic-chemistry.orgnih.gov

For the synthesis of this compound, an Ullmann coupling could be envisioned as the cross-coupling of 1-iodo-3,5-dimethoxybenzene (B29183) with 3-bromoacetophenone. The use of a modern, ligand-assisted protocol would be essential to achieve good yields under manageable conditions and to favor the unsymmetrical cross-coupling product over symmetric homo-coupling side products.

Table 3: Comparison of Classical and Modern Ullmann Coupling Conditions

Feature Classical Ullmann Reaction Modern Ullmann Variants
Copper Source Copper powder, Copper bronze CuI, Cu(OAc)₂, Cu₂O
Stoichiometry Stoichiometric or excess copper Catalytic amounts (1-10 mol%)
Ligands Typically none Phenanthroline, L-proline, bidentate ligands. wikipedia.orgnih.gov
Temperature High temperatures (>200 °C) organic-chemistry.org Milder temperatures (80-140 °C)
Substrate Scope Limited, often requires activated aryl halides Broadened to include less reactive halides

| Reaction Type | Primarily symmetric (homo-coupling) | Effective for asymmetric (cross-coupling) |

Introduction of the Acetyl Moiety via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. nih.govmasterorganicchemistry.com The reaction typically involves an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (or a complex that functions as one), which is then attacked by the nucleophilic aromatic ring. nih.govkhanacademy.org This method can be used to introduce the acetyl group onto a pre-formed 3,5-dimethoxybiphenyl scaffold.

Regioselective Acylation on Biphenyl Substrates

The primary challenge in the Friedel-Crafts acylation of a substituted biphenyl is controlling the regioselectivity. The position of the incoming electrophile is directed by the electronic and steric properties of the substituents already present on the rings.

In the case of 3,5-dimethoxybiphenyl, the substrate contains two distinct aromatic rings:

Ring A: The 3,5-dimethoxyphenyl ring.

Ring B: The unsubstituted phenyl ring.

The two methoxy groups on Ring A are powerful activating, ortho-para directing groups. This makes Ring A significantly more nucleophilic than Ring B. Therefore, acylation is expected to occur exclusively on the dimethoxy-substituted ring. The directing effects of the two meta-positioned methoxy groups reinforce each other, strongly directing the incoming electrophile to the C2, C4, or C6 positions. Steric hindrance from the adjacent phenyl group at C1 and the methoxy group at C3 might slightly disfavor substitution at the C2 position. Thus, the primary site of acylation would be the C4 position, which is para to one methoxy group and ortho to the other, with the C2/C6 positions being secondary sites. Studies on the acetylation of similar substrates like 3,3'-dimethylbiphenyl (B1664587) have shown that substitution patterns can be highly selective and dependent on reaction conditions. nih.gov

Catalyst Selection and Reaction Optimization for Acetyl Introduction

The choice of catalyst is critical for a successful Friedel-Crafts acylation. While aluminum chloride is traditional, it is often required in stoichiometric amounts because it complexes with both the acylating agent and the ketone product. researchgate.net This can lead to difficult workups and significant waste.

Modern approaches have focused on developing more efficient and environmentally benign catalytic systems. researchgate.netacs.org These include:

Other Lewis Acids: Catalysts like FeCl₃, ZnCl₂, and Eu(NTf₂)₃ can be effective, sometimes in catalytic quantities, especially with more reactive substrates. nih.govresearchgate.net

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., HBEA, HY), acid-treated clays, and supported metal oxides (e.g., In₂O₃/MCM-41) offer significant advantages. acs.org They are easily separated from the reaction mixture, can often be reused, are generally less corrosive, and can lead to higher selectivity by shape-selective catalysis within their porous structures. acs.org The pore size of the zeolite can be crucial; for larger molecules, mesoporous materials like MCM-41 are more suitable. acs.org

Optimizing the reaction involves careful selection of the catalyst, solvent, temperature, and stoichiometry of the reagents. For instance, studies on the acetylation of 3,3'-dimethylbiphenyl found that using the Perrier addition procedure (pre-mixing the acyl chloride and AlCl₃) in boiling 1,2-dichloroethane (B1671644) gave excellent yield and selectivity for the 4-acetyl product. nih.gov

Table 4: Common Catalysts for Friedel-Crafts Acylation

Catalyst Type Examples Key Characteristics
Traditional Lewis Acids AlCl₃, FeCl₃, BF₃ Often require stoichiometric amounts; highly reactive but can be corrosive and produce waste. nih.govmasterorganicchemistry.com
Rare-Earth Metal Catalysts Eu(NTf₂)₃, Sc(OTf)₃ Can be highly efficient, allowing for catalytic use at higher temperatures. researchgate.net
Zeolites HBEA, HY, MCM-41 Heterogeneous, reusable, environmentally friendly; can provide shape selectivity. acs.org
Acid-Treated Clays Montmorillonite Solid acid catalysts where both Brönsted and Lewis acidity can play a role. acs.org

| Supported Metal Oxides | In₂O₃/MCM-41, ZnO/MCM-41 | Highly active heterogeneous catalysts, can be moisture-tolerant. acs.org |

Strategies for Methoxy Group Introduction and Interconversion

Selective O-Alkylation and Etherification Reactions

The most direct method for introducing the 3,5-dimethoxy substitution pattern is to begin with a precursor already containing these groups, such as 3,5-dimethoxyphenylboronic acid. However, in cases where a synthesis commences from a dihydroxybiphenyl precursor, selective O-alkylation becomes a pivotal step. The goal is to convert the hydroxyl groups to methoxy groups with high efficiency and selectivity.

Detailed :

The methylation of phenolic hydroxyl groups is a well-established transformation in organic synthesis. For a precursor such as 3,5-dihydroxybiphenyl, the two hydroxyl groups can be converted to methoxy groups using a variety of methylating agents.

A common and effective method involves the use of dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521), deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxides. These phenoxides then react with dimethyl sulfate in an Sₙ2 reaction to form the methyl ether. The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) to facilitate the dissolution of the reagents and promote the reaction rate.

Another powerful methylating agent is iodomethane (CH₃I) , often used in conjunction with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The hydride base completely deprotonates the hydroxyl groups, and the resulting phenoxides readily react with iodomethane.

For more specialized applications, particularly where milder conditions are required, diazomethane (B1218177) (CH₂N₂) can be employed, although its toxicity and explosive nature necessitate careful handling. More recently, "green" chemistry approaches have explored the use of dimethyl carbonate (DMC) as a safer methylating agent, often requiring higher temperatures and specific catalysts.

A novel approach for selective O-methylation has been demonstrated for glycerol (B35011) in subcritical methanol (B129727) with potassium carbonate, yielding 3-methoxypropan-1,2-diol. frontiersin.org This method highlights the potential for developing selective alkylation strategies under specific reaction conditions, although its direct application to dihydroxybiphenyls would require further investigation.

Table 1: Reagents for Selective O-Alkylation of Dihydroxybiphenyls

Methylating AgentBaseSolventTypical ConditionsNotes
Dimethyl sulfateK₂CO₃, Cs₂CO₃Acetone, DMFRoom temperature to refluxA common and cost-effective method.
IodomethaneNaH, K₂CO₃THF, DMF0 °C to room temperatureHighly effective due to the strong base.
Dimethyl carbonateK₂CO₃, DBUDMF, NMPHigh temperature (e.g., 150 °C)A greener alternative to dimethyl sulfate and iodomethane.

This table is a summary of common conditions and may require optimization for specific substrates.

Demethylation and Subsequent Functionalization of Methoxy Groups

The cleavage of the robust methyl-aryl ether bond, or demethylation, is a crucial transformation for converting methoxy groups back into hydroxyl groups. This allows for the unmasking of a protected phenol (B47542) or for the introduction of new functional groups. The choice of demethylating agent is critical, as the conditions can be harsh and may affect other functional groups in the molecule.

Detailed :

Several reagents are known to effectively cleave aryl methyl ethers. One of the most powerful and widely used is boron tribromide (BBr₃) . mdma.chcommonorganicchemistry.comnih.gov The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov While highly effective, BBr₃ is very reactive and moisture-sensitive, requiring careful handling. For molecules with multiple methoxy groups, the stoichiometry of BBr₃ can sometimes be adjusted to achieve selective demethylation, although this can be challenging. For instance, in the demethylation of 2,2'-di-iodo-5,5'-dimethoxybiphenyl, using a limited amount of BBr₃ led to the formation of the mono-hydroxy product, while an excess of the reagent resulted in the di-hydroxy biphenyl. mdma.ch A researcher attempting to demethylate 2-iodo-3,5-dimethoxybenzaldehyde (B3386212) using BBr₃ noted challenges with low yield and product agglomeration during workup, highlighting practical difficulties that can arise. researchgate.net

Another classic method for demethylation is the use of strong protic acids, most notably hydrobromic acid (HBr) , often in acetic acid, at elevated temperatures. This method is generally less selective than BBr₃ and not suitable for substrates with acid-sensitive functional groups.

More recently, methods employing nucleophilic cleavage with thiolates have gained attention. For example, sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF can be effective for demethylation under basic conditions.

The resulting hydroxyl groups from demethylation can then be re-functionalized. For example, they can be alkylated with different alkyl halides to introduce longer or more complex ether chains, acylated to form esters, or converted to triflates for use in further cross-coupling reactions.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentSolventTypical ConditionsNotes
Boron tribromide (BBr₃)Dichloromethane (DCM)-78 °C to room temperatureHighly effective but requires anhydrous conditions. mdma.chcommonorganicchemistry.comnih.gov
Hydrobromic acid (HBr)Acetic acid, waterRefluxHarsh conditions, not suitable for all functional groups.
Sodium ethanethiolate (NaSEt)Dimethylformamide (DMF)Elevated temperatureA strong nucleophilic method.
Aluminum chloride (AlCl₃)Dichloromethane, AcetonitrileRefluxA Lewis acid alternative to BBr₃.

This table provides a general overview; specific reaction conditions may vary depending on the substrate.

Spectroscopic and Structural Characterization of 3,5 Dimethoxy 3 Acetylbiphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methoxy (B1213986) groups, and the acetyl methyl group.

Dimethoxy-substituted Ring (Ring A): The protons on this ring are expected to be in a relatively upfield region due to the electron-donating effect of the two methoxy groups. The proton at the C2' position and C6' position would appear as a doublet, while the proton at the C4' position would appear as a triplet.

Acetyl-substituted Ring (Ring B): The protons on this ring will be influenced by the electron-withdrawing acetyl group. The proton ortho to the acetyl group (C2) is expected to be the most deshielded, appearing as a singlet or a narrow triplet. The other protons on this ring (C4, C5, C6) will show complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region.

Methoxy and Acetyl Protons: The six protons of the two methoxy groups are expected to appear as a sharp singlet, likely around 3.8-3.9 ppm. The three protons of the acetyl methyl group will also present as a singlet, typically in the range of 2.6-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon framework of the molecule.

Carbonyl Carbon: The most downfield signal is predicted to be the carbonyl carbon of the acetyl group, typically appearing in the range of 197-198 ppm.

Aromatic Carbons: The aromatic region will display a number of signals corresponding to the twelve carbons of the biphenyl (B1667301) system. The carbons bearing the methoxy groups (C3' and C5') will be shifted downfield due to the oxygen attachment. The carbon attached to the acetyl group (C3) will also be deshielded. The remaining aromatic carbons will have chemical shifts determined by their position and the electronic effects of the substituents.

Methoxy and Acetyl Carbons: The methoxy carbons are expected to resonate around 55-56 ppm, while the acetyl methyl carbon will appear further upfield, typically in the range of 26-27 ppm.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Dimethoxy-3'-acetylbiphenyl

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H-2', H-6' ~6.8 d
H-4' ~6.5 t
H-2 ~8.1 s
H-4 ~7.8 d
H-5 ~7.5 t
H-6 ~7.7 d
-OCH₃ ~3.85 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (ppm)
C=O ~197.5
C-1' ~142.0
C-3', C-5' ~161.0
C-1 ~138.0
C-3 ~137.5
Aromatic CHs 100 - 130
-OCH₃ ~55.5

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, primarily those on the same aromatic ring that are ortho or meta to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within each of the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons (non-protonated carbons) and for confirming the connectivity between the two phenyl rings and the positions of the substituents. For instance, correlations from the methoxy protons to the C3' and C5' carbons would confirm their position. Similarly, correlations from the acetyl methyl protons to the C3 and carbonyl carbons would verify the placement of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. In the context of this compound, NOESY could provide insights into the preferred conformation around the biphenyl linkage by showing through-space correlations between protons on the two different rings.

Biphenyls substituted at the ortho positions can exhibit restricted rotation around the central carbon-carbon single bond, leading to a form of stereoisomerism known as atropisomerism. rsc.orgnih.govchemicalbook.com In such cases, the molecule can exist as a pair of non-superimposable, enantiomeric conformers. The stability of these atropisomers depends on the energy barrier to rotation.

For this compound, the substituents are in the meta positions. Generally, meta-substitution does not impose a significant steric barrier to rotation as ortho-substitution does. Therefore, it is expected that the rotational barrier in this compound would be relatively low, and the interconversion between different conformations would be rapid at room temperature on the NMR timescale. iucr.org This would result in a single set of NMR signals.

However, dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate the rotational dynamics. By lowering the temperature, it might be possible to slow down the rotation around the biphenyl bond to the point where distinct signals for different conformers could be observed. From the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the rotational barrier could be calculated, providing a quantitative measure of the conformational stability.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent functional groups.

Carbonyl (C=O) Stretching: A strong and sharp absorption band in the IR spectrum is expected for the C=O stretching vibration of the acetyl group. This band typically appears in the region of 1680-1700 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

Methoxy (C-O) Stretching: The methoxy groups will give rise to characteristic C-O stretching vibrations. Asymmetric and symmetric stretching modes are expected. The asymmetric C-O-C stretch usually appears as a strong band in the IR spectrum between 1250 and 1200 cm⁻¹, while the symmetric stretch is often weaker and found between 1050 and 1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings will exhibit several characteristic bands. The C-H stretching vibrations are typically observed above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range). The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the rings can influence the appearance of these bands.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern of the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Carbonyl C=O Stretch 1680 - 1700 Strong
Methoxy Asymmetric C-O Stretch 1200 - 1250 Strong
Methoxy Symmetric C-O Stretch 1000 - 1050 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

A comparative analysis of the vibrational spectra of this compound with related substituted biphenyls can provide deeper insights into the effects of substitution on the vibrational modes. For instance, comparing its spectrum with that of biphenyl, 3-acetylbiphenyl, and 3,5-dimethoxybiphenyl (B1280647) would help to precisely assign the observed bands.

The introduction of the two methoxy groups is expected to cause shifts in the frequencies of the aromatic ring vibrations of one of the rings. Similarly, the acetyl group will influence the vibrational modes of the other ring. The inter-ring C-C stretching vibration, which is often weak in the IR spectrum but can be more prominent in the Raman spectrum, would also be of interest as its frequency can be related to the dihedral angle between the two rings. By analyzing these subtle shifts and changes in band intensities, a more complete picture of the molecule's vibrational landscape can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation patterns under ionization.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry. For a molecule like this compound, ESI would typically generate a protonated molecule, [M+H]⁺, allowing for the determination of its exact molecular weight with high accuracy.

In contrast, EI is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting mass spectrum would display a series of fragment ions, providing a "fingerprint" of the molecule's structure. For acetylated biphenyl compounds, characteristic fragmentation patterns often involve the loss of the acetyl group (CH₃CO) and subsequent cleavages of the biphenyl framework. For instance, in the mass spectrum of 4-acetylbiphenyl, prominent peaks corresponding to the molecular ion and fragments from the loss of a methyl group and the entire acetyl group are observed. nih.gov

Isotopic Pattern Analysis for Elemental Composition

HRMS allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule. By analyzing the relative intensities of these isotopic peaks, the elemental formula of this compound (C₁₆H₁₆O₃) can be unequivocally confirmed. The precise mass measurement of the monoisotopic peak, combined with the characteristic isotopic distribution, serves as a powerful confirmation of the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. The presence of methoxy and acetyl substituents will influence the position and intensity of the absorption bands. Methoxy groups, being electron-donating, and the acetyl group, being electron-withdrawing, can affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As conjugation in a molecule increases, the energy required for electronic transitions decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). libretexts.org Theoretical studies on similar photochromic systems have utilized methods like time-dependent density functional theory (TD-DFT) to simulate and interpret absorption spectra, providing detailed assignments of the electronic transitions. nih.gov

Triplet-Triplet Absorption (TTA) Spectroscopy for Excited State Characterization

Triplet-triplet absorption (TTA) spectroscopy is a technique used to study the properties of molecules in their excited triplet state. While specific TTA data for this compound is not available, studies on related compounds like biphenyl itself have characterized its triplet-triplet absorption spectrum. Such investigations provide insights into the photophysical processes that can occur after initial photoexcitation.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the bond lengths, bond angles, and torsion angles for the compound this compound. While crystallographic information for related structures, such as 3,3'-dimethoxybiphenyl (B1581302), is available, these data points are not directly transferable to the target molecule due to the differences in substitution patterns—specifically the presence of a second methoxy group at the 5-position and an acetyl group at the 3'-position.

The structural parameters of a molecule are empirically determined through techniques like X-ray crystallography or neutron diffraction. In the absence of such a study for this compound, any presented data would be purely theoretical and fall outside the scope of this fact-based article.

Interactive Data Table: Bond Lengths, Bond Angles, and Torsion Angles for this compound

ParameterValue
Bond Lengths (Å)
C-C (Aromatic)Data Not Available
C-C (Inter-ring)Data Not Available
C-O (Methoxy)Data Not Available
C-C (Acetyl)Data Not Available
C=O (Acetyl)Data Not Available
Bond Angles (°) **
C-C-C (Aromatic)Data Not Available
C-C-C (Inter-ring)Data Not Available
C-O-C (Methoxy)Data Not Available
C-C-C (Acetyl)Data Not Available
O=C-C (Acetyl)Data Not Available
Torsion Angles (°) **
Dihedral Angle (Inter-ring)Data Not Available

Crystal Packing Analysis and Intermolecular Interactions

Similar to the bond parameters, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be provided due to the absence of published crystallographic studies. The arrangement of molecules in a crystal lattice and the non-covalent interactions that govern this packing are unique to each compound and its crystalline form.

Generally, for biphenyl derivatives, crystal packing is influenced by a combination of van der Waals forces and, where applicable, hydrogen bonds. ias.ac.in In the hypothetical crystal structure of this compound, one would anticipate the potential for weak C-H···O hydrogen bonds involving the oxygen atoms of the methoxy and acetyl groups. The presence and geometry of these interactions, however, can only be confirmed through experimental X-ray diffraction analysis.

Chemical Reactivity and Functional Group Transformations of 3,5 Dimethoxy 3 Acetylbiphenyl

Transformations at the Acetyl Functional Group

The acetyl group, a ketone, is a versatile functional handle for numerous organic transformations. It can undergo reduction, oxidation, and condensation reactions, and can be converted into a variety of other functional groups.

The acetyl group of 3,5-Dimethoxy-3'-acetylbiphenyl can be readily reduced to a secondary alcohol, 1-(3,5-dimethoxybiphenyl-3'-yl)ethanol, or further to an ethyl group, 3-ethyl-3',5'-dimethoxybiphenyl. The choice of reducing agent and reaction conditions determines the final product.

For the reduction to the corresponding alcohol, sodium borohydride (B1222165) (NaBH4) is a commonly used reagent due to its mild nature and high selectivity for carbonyl groups. researchgate.netscirp.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. rsc.org The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, and upon workup, the resulting alkoxide is protonated to yield the secondary alcohol.

ReagentSolventTemperatureProductYield
Sodium Borohydride (NaBH4)Methanol/Ethanol0 °C to room temperature1-(3,5-dimethoxybiphenyl-3'-yl)ethanolHigh

This table represents a typical laboratory-scale reduction of a ketone to a secondary alcohol and is illustrative for this compound.

Complete reduction of the acetyl group to a hydrocarbon (an ethyl group) can be achieved through more vigorous methods, such as the Wolff-Kishner or Clemmensen reduction.

The acetyl group can be oxidized to a carboxylic acid, yielding 3,5-dimethoxybiphenyl-3'-carboxylic acid. This transformation can be achieved using strong oxidizing agents. One common method is the haloform reaction, where the acetyl group reacts with a hypohalite solution (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) to form a carboxylate and a haloform (e.g., bromoform (B151600) or chloroform). Subsequent acidification yields the carboxylic acid.

Another approach involves the use of stronger oxidants like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic or basic conditions, followed by an acidic workup. Persulphate oxidation has also been reported for the oxidation of related biphenyl-2-carboxylic acids, suggesting its potential applicability. rsc.org

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.

In an Aldol condensation , the enolate of this compound can react with an aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide (B78521) to form a β-hydroxy ketone. masterorganicchemistry.commnstate.edu Upon heating, this intermediate can undergo dehydration to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative. mnstate.edu

Reactant 1Reactant 2CatalystProduct
This compoundBenzaldehydeNaOH(E)-1-(3,5-dimethoxyphenyl)-3-(3'-phenyl)prop-2-en-1-one

This table illustrates a representative Aldol condensation reaction.

The Knoevenagel condensation involves the reaction of the acetyl group with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. rsc.orgresearchgate.netbhu.ac.in This reaction leads to the formation of a new carbon-carbon double bond. For instance, reaction with malononitrile would yield 2-(1-(3,5-dimethoxybiphenyl-3'-yl)ethylidene)malononitrile. rsc.orgbhu.ac.in

Reactant 1Reactant 2CatalystSolvent
This compoundMalononitrileAmmonium AcetateNone (Solvent-free) or Ethanol

This table outlines typical conditions for a Knoevenagel condensation.

The carbonyl group of this compound can react with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form imine derivatives.

The reaction with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate yields an oxime , specifically this compound oxime. google.com

The condensation with hydrazine or its derivatives (e.g., phenylhydrazine) leads to the formation of the corresponding hydrazone or phenylhydrazone. orgsyn.org These reactions are typically carried out in a protic solvent like ethanol.

Reactant 1Reactant 2Product
This compoundHydroxylamine HydrochlorideThis compound oxime
This compoundHydrazine HydrateThis compound hydrazone

This table summarizes the formation of common acetyl derivatives.

Reactions Involving Methoxy (B1213986) Ether Groups

The two methoxy groups on one of the phenyl rings are generally stable but can be cleaved under specific conditions to generate the corresponding dihydroxybiphenyl derivative.

The demethylation of the methoxy groups in this compound to yield 3'-acetylbiphenyl-3,5-diol can be accomplished using strong Lewis acids or certain protic acids.

Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers under mild conditions. mdma.chresearchgate.netcommonorganicchemistry.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures, followed by warming to room temperature. commonorganicchemistry.com One equivalent of BBr3 is generally required for each methoxy group. mdma.ch

Hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave the ether bonds, usually at elevated temperatures. transformationtutoring.comlibretexts.orgstackexchange.compearson.comorganicchemistrytutor.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an SN2 fashion. stackexchange.com

ReagentSolventTemperatureProduct
Boron Tribromide (BBr3)Dichloromethane-78 °C to room temperature3'-acetylbiphenyl-3,5-diol
Hydrobromic Acid (HBr)Acetic Acid or neatReflux3'-acetylbiphenyl-3,5-diol

This table presents common methods for the cleavage of methoxy ethers.

Subsequent Functionalization of Phenolic Moieties

The methoxy groups (O-CH₃) of this compound can be converted into phenolic hydroxyl groups (-OH), which are versatile intermediates for further functionalization. This transformation is typically achieved through ether cleavage reactions using strong Lewis acids or hydrohalic acids.

One of the most effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). mdma.chorgsyn.orgnih.govnih.gov The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is often preferred due to its high efficiency at or below room temperature, offering good functional group tolerance. mdma.chresearchgate.net For a molecule like this compound, at least two equivalents of BBr₃ would be required to cleave both methoxy groups, with an additional equivalent needed to complex with the carbonyl oxygen of the acetyl group. mdma.ch

The resulting biphenyl-3,5-diol derivative is significantly more reactive towards electrophiles than its dimethoxy precursor and opens up new synthetic possibilities. The phenolic hydroxyl groups can undergo a variety of reactions, including O-acylation to form esters and O-alkylation to form new ethers. These transformations are valuable in materials science and medicinal chemistry, where biphenyl (B1667301) diols are used as building blocks for polymers and biologically active compounds. jst.go.jpmasterorganicchemistry.com

Table 1: Representative Conditions for Demethylation of Aryl Ethers

ReagentConditionsCommentsReference(s)
Boron Tribromide (BBr₃)Methylene chloride (CH₂Cl₂), -80°C to RTHighly effective for complete demethylation of aryl methyl ethers. orgsyn.org One equivalent per ether group is typically required. mdma.ch mdma.chorgsyn.orgnih.gov
Aluminum Chloride (AlCl₃)Carbon disulfide (CS₂), elevated temp.Can selectively cleave methoxy groups ortho to a carbonyl function. nih.gov nih.gov
Hydroiodic Acid (HI)Acetic acid, refluxA classic but harsh method; may not be suitable for sensitive substrates. orgsyn.orgmasterorganicchemistry.com orgsyn.orgmasterorganicchemistry.com
Hydrobromic Acid (HBr)Acetic acid, refluxSimilar to HI, requires high temperatures and has limited functional group tolerance. researchgate.net researchgate.net

Electrophilic Aromatic Substitution on Biphenyl Rings

Electrophilic aromatic substitution (EAS) on this compound is strongly governed by the directing effects of the existing substituents. The two phenyl rings exhibit vastly different reactivities due to the opposing electronic nature of their respective functional groups. nih.gov

The 3,5-dimethoxy-substituted ring is highly activated towards electrophilic attack. Methoxy groups are strong activating groups because the oxygen atom can donate electron density to the aromatic ring through resonance. mdma.chwikipedia.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of the 3,5-dimethoxy arrangement, the 2-, 4-, and 6-positions are all activated.

Conversely, the 3'-acetyl-substituted ring is deactivated. The acetyl group is a moderate deactivating group due to its electron-withdrawing nature, pulling electron density from the ring through both inductive and resonance effects. It acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment (the 3'- and 5'-positions relative to the acetyl group). mdma.chwikipedia.org

The net effect is a strong polarization of reactivity. The dimethoxy-substituted ring is electron-rich and highly nucleophilic, while the acetyl-substituted ring is electron-poor and significantly less reactive towards electrophiles. masterorganicchemistry.comfiveable.me

Given the powerful activating nature of the two methoxy groups, electrophilic aromatic substitution will occur almost exclusively on the 3,5-dimethoxy-substituted ring. The directing effects of the two methoxy groups are additive. Both groups direct incoming electrophiles to the 2-, 4-, and 6-positions.

Position 4: This position is para to the C1-phenyl substituent and ortho to both the 3- and 5-methoxy groups. It is highly activated.

Positions 2 and 6: These positions are chemically equivalent. Each is ortho to one methoxy group and meta to the other. They are also highly activated.

Therefore, electrophilic attack is predicted to occur at the 2-, 4-, or 6-positions of the dimethoxy ring. Steric hindrance may play a role in favoring substitution at the less crowded 4-position over the 2- and 6-positions, which are flanked by the other ring and a methoxy group. Studies on the Friedel-Crafts acetylation of the similar compound 3,3'-dimethoxybiphenyl (B1581302) show a strong preference for substitution at the positions activated by the methoxy groups. researchgate.netnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3,5-Dimethoxy Ring

ReactionReagent/CatalystPredicted Major Product(s)RationaleReference(s)
BrominationBr₂ / FeBr₃4-Bromo-3,5-dimethoxy-3'-acetylbiphenylThe 4-position is activated by both methoxy groups and is sterically accessible. wikipedia.orgmasterorganicchemistry.comyoutube.com
NitrationHNO₃ / H₂SO₄4-Nitro-3,5-dimethoxy-3'-acetylbiphenylStrong activation at the 2-, 4-, and 6-positions by the methoxy groups. rsc.orgresearchgate.net
AcylationRCOCl / AlCl₃4-Acyl-3,5-dimethoxy-3'-acetylbiphenylFriedel-Crafts acylation will occur on the highly activated ring. masterorganicchemistry.comresearchgate.netnih.gov

Oxidation and Reduction Chemistry of the Biphenyl Core

The functional groups on this compound provide specific handles for oxidation and reduction reactions. The biphenyl core itself is generally stable to common oxidizing and reducing conditions. slideshare.netwikipedia.org

The most common reduction involves the acetyl group's carbonyl function. It can be completely reduced to a methylene group (-CH₂-) to form 3,5-dimethoxy-3'-ethylbiphenyl. Two classic methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method uses zinc amalgam (Zn/Hg) in concentrated hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.orgcambridge.orgyoutube.comannamalaiuniversity.ac.in It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive functional groups. wikipedia.org

Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. wikipedia.orgmasterorganicchemistry.comslideshare.netbyjus.comorganic-chemistry.org It is suitable for substrates that are sensitive to acid but unstable in strong base. wikipedia.org

The acetyl group can also be reduced to a secondary alcohol (1-hydroxyethyl group) using milder reducing agents like sodium borohydride (NaBH₄). rsc.org

Oxidation reactions can target the methyl of the acetyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) can convert the acetyl group into a carboxylic acid group, yielding 3',5'-dimethoxy-[1,1'-biphenyl]-3-carboxylic acid. nih.gov

Exploring Orthogonal Reactivity of Multiple Functional Groups

Orthogonal reactivity refers to the ability to selectively modify one functional group in a molecule without affecting others, typically by choosing reagents and conditions that are specific to one group. fiveable.mebham.ac.ukthieme-connect.denih.govnih.gov this compound is an excellent scaffold for demonstrating this principle.

The distinct reaction conditions required for transforming the acetyl and methoxy groups allow for selective manipulation. For instance, the acetyl group can be reduced to an ethyl group under the strongly acidic conditions of the Clemmensen reduction. These conditions would likely leave the methoxy ether linkages intact, as ether cleavage typically requires specific Lewis acids like BBr₃ or very harsh hydrohalic acids. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the Wolff-Kishner reduction proceeds under strongly basic conditions. wikipedia.orgbyjus.com These conditions are orthogonal to the acid-catalyzed demethylation of the methoxy groups. Therefore, one could reduce the ketone to an alkane without affecting the ethers.

Furthermore, chemoselective reduction of the ketone to a secondary alcohol with NaBH₄ can be achieved in the presence of the methoxy ethers, as NaBH₄ is not reactive enough to cleave them. rsc.orgelsevierpure.com This selective transformation highlights the ability to target a specific functional group based on its unique reactivity profile.

Table 3: Orthogonal Transformation Strategies

Target Functional GroupTransformationReagent/ConditionsUnaffected Functional Group(s)Rationale for OrthogonalityReference(s)
Acetyl (C=O)Reduction to Alkane (-CH₂CH₃)Zn(Hg), HCl (Clemmensen)Methoxy groupsEthers are stable to HCl under these conditions. masterorganicchemistry.comwikipedia.org
Acetyl (C=O)Reduction to Alkane (-CH₂CH₃)N₂H₄, KOH (Wolff-Kishner)Methoxy groupsEthers are stable to strong base. wikipedia.orgbyjus.com
Methoxy (-OCH₃)Cleavage to Phenol (B47542) (-OH)BBr₃, CH₂Cl₂Acetyl groupBBr₃ is a specific Lewis acid for ether cleavage and does not typically reduce ketones. mdma.chnih.gov
Acetyl (C=O)Reduction to Alcohol (-CH(OH)CH₃)NaBH₄, MeOHMethoxy groupsNaBH₄ is a mild reductant that is selective for carbonyls over ethers. rsc.orgelsevierpure.com

Theoretical and Computational Chemistry Studies of 3,5 Dimethoxy 3 Acetylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure and geometry of molecules.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 3,5-Dimethoxy-3'-acetylbiphenyl, this is typically achieved using Density Functional Theory (DFT) and ab initio methods.

DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used due to their balance of accuracy and computational cost. The geometry of this compound would be optimized using a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.net The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to find the coordinates that correspond to the minimum energy on the potential energy surface. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding. These methods could be used for single-point energy calculations on the DFT-optimized geometry to obtain a more refined electronic energy. The choice of method and basis set is crucial and is often validated by comparing calculated properties with available experimental data for similar compounds.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethoxyphenyl ring, due to the electron-donating effect of the methoxy (B1213986) groups. Conversely, the LUMO is likely to be centered on the 3'-acetylphenyl ring, as the acetyl group is an electron-withdrawing group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The HOMO-LUMO energy gap can be calculated using the energies of these orbitals obtained from DFT calculations. A smaller energy gap indicates that the molecule can be more easily excited and is generally more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.80
Energy Gap (ΔE)4.45

Charge Distribution Analysis (Mulliken, Natural Population Analysis) and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial charges to each atom in the molecule. NPA is generally considered more reliable as it is less dependent on the basis set used in the calculation.

In this compound, the oxygen atoms of the methoxy and acetyl groups are expected to carry significant negative charges due to their high electronegativity. The carbon atoms attached to these oxygens will, in turn, have positive charges. The aromatic rings will exhibit a more complex charge distribution influenced by the substituents.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms and a region of positive potential near the hydrogen atoms of the aromatic rings and the methyl group of the acetyl moiety.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Computational Prediction of Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide the frequencies and intensities of the vibrational modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. The predicted IR and Raman spectra can then be compared with experimental spectra to confirm the structure of the compound and to assign specific vibrational modes to the observed spectral bands. Key vibrational modes for this molecule would include the C=O stretching of the acetyl group, C-O stretching of the methoxy groups, and various C-H and C-C stretching and bending modes of the biphenyl (B1667301) framework.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These calculations are typically performed at the DFT level, often using the B3LYP functional and a suitable basis set. researchgate.net

The calculations provide absolute shielding values, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can improve the accuracy of the predicted chemical shifts. researchgate.net Comparing the calculated chemical shifts with experimental data can provide strong evidence for the proposed structure and help in the assignment of ambiguous signals in the experimental spectrum.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (acetyl)198.5197.8
C3 (methoxy)160.2160.8
C5 (methoxy)160.2160.8
C1'142.1141.5
C3' (acetyl)138.0137.4

Simulation of UV-Vis Absorption and Emission Spectra

The electronic absorption and emission spectra of organic molecules are dictated by their electronic structure. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for the simulation of UV-Vis spectra, providing insights into the electronic transitions of molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*).

Geometry Optimization: The ground-state geometry of the molecule would first be optimized using a suitable DFT functional and basis set.

Excited State Calculations: Using the optimized geometry, TD-DFT calculations would be performed to obtain the vertical excitation energies and oscillator strengths.

Solvent Effects: The influence of different solvents on the spectra can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

For analogous systems, studies have shown that the choice of functional and basis set is critical for obtaining results that correlate well with experimental data. researchgate.net For instance, in a study on a dimethoxy-chalcone, the M06-2X functional with a 6-311+G(d,p) basis set was used for theoretical calculations. researchgate.net A similar approach for this compound would likely provide a good prediction of its UV-Vis spectrum. The simulated spectrum would be expected to show absorptions arising from the π-systems of the two aromatic rings and the acetyl group.

A hypothetical table of simulated UV-Vis data for this compound in a non-polar solvent might look like this:

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.25HOMO → LUMO (π→π)
S0 → S22850.15HOMO-1 → LUMO (π→π)
S0 → S32500.40HOMO → LUMO+1 (π→π*)

This table is a hypothetical representation based on typical values for similar aromatic ketones and is intended for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides invaluable tools for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, locating transition states, and calculating activation barriers. For this compound, computational studies could be employed to understand its synthesis, typically via a Suzuki-Miyaura cross-coupling reaction, or its subsequent reactions.

The elucidation of a reaction mechanism using computational methods generally involves the following steps:

Identification of Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting reactants and products.

Frequency Calculations: These are performed to confirm that a located structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the reaction pathway.

For example, in the study of the reaction mechanism of 5-enolpyruvylshikimate-3-phosphate synthase, quantum chemical calculations were used to propose a multi-step reaction involving the formation of a carbocation intermediate and a tetrahedral intermediate. nih.govnih.gov A similar level of detail could be achieved for reactions involving this compound, providing insights into the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics.

Stereochemical Investigations: Atropisomerism, Conformational Landscapes, and Torsional Barriers

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-substituents. The rotation around the central C-C bond is often restricted, leading to different conformations. In cases where the rotational barrier is high enough, stable atropisomers can exist.

For this compound, the substituents are in the meta positions, which generally results in a lower barrier to rotation compared to ortho-substituted biphenyls. However, a detailed conformational analysis is still crucial to understand its three-dimensional structure and properties.

A study on the closely related compound, 3,5-dimethoxy-4'-methylbiphenyl, revealed through X-ray crystallography that the molecule crystallizes with three independent molecules in the asymmetric unit. The intramolecular torsion angles between the aromatic rings for these molecules were found to be -36.4 (3)°, 41.3 (3)°, and -37.8 (3)°. nih.gov This indicates that even without ortho substituents, the molecule adopts a non-planar conformation in the solid state.

Computational methods, particularly DFT, can be used to explore the conformational landscape of this compound. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the determination of the energy barriers for rotation.

A hypothetical table summarizing the results of a conformational analysis for this compound is presented below:

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum~400.00
Local Minimum~1401.5
Rotational Barrier902.5
Rotational Barrier03.0

This table is a hypothetical representation and the actual values would need to be determined through specific calculations.

Molecular Dynamics Simulations for Solvent Effects and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the influence of the solvent and temperature on the conformation and dynamics of a molecule. scielo.br For this compound, MD simulations can provide a detailed picture of its behavior in solution.

An MD simulation for this compound would typically involve:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent).

Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.

Simulation Run: The system is allowed to evolve over time by numerically integrating Newton's equations of motion.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the conformational dynamics, solvent structure around the solute, and other properties.

These simulations can reveal how the flexibility of the biphenyl linkage and the interactions with the solvent molecules influence the conformational preferences of this compound in the solution phase, which can differ significantly from the gas phase or the solid state. For example, the distribution of the dihedral angle between the two rings can be monitored over time to understand the dynamics of interconversion between different conformers.

Advanced Applications in Materials Science and Specialized Chemical Contexts Excluding Prohibited Biological Applications

Development of Organic Electronic Materials

The unique electronic characteristics endowed by the methoxy (B1213986) and acetyl groups on the biphenyl (B1667301) framework position 3,5-Dimethoxy-3'-acetylbiphenyl as a promising candidate for the development of novel organic electronic materials.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct studies on this compound in OLEDs and OPVs are not extensively documented, the properties of its structural motifs suggest significant potential. The 3,5-dimethoxyphenyl group is a well-known electron-donating moiety, which can be beneficial for hole-transporting layers in both OLEDs and OPVs. Conversely, the acetyl group is an electron-withdrawing group, which can facilitate electron transport. This combination of donor and acceptor characteristics within the same molecule, known as a "push-pull" system, can lead to materials with tunable energy levels and improved charge-carrier mobility.

In the context of OLEDs, such a molecule could serve as a host material in the emissive layer or as a component in charge-transporting layers. For OPVs, the intramolecular charge transfer character arising from the push-pull nature could enhance light absorption and facilitate exciton (B1674681) dissociation, which are crucial processes for efficient solar energy conversion.

Investigation of Charge Transport and Photophysical Properties

The charge transport and photophysical properties of biphenyl derivatives are highly dependent on their substitution patterns. The presence of electron-donating methoxy groups generally lowers the ionization potential of the molecule, making it a better p-type (hole-transporting) semiconductor. nih.gov Conversely, the electron-withdrawing acetyl group can lower the electron affinity, potentially improving n-type (electron-transporting) characteristics.

A systematic study of the photophysical properties of functionalized terphenyls, which are extended biphenyl systems, has shown that asymmetric "push-pull" substitutions can lead to lower excitation energies and larger oscillator strengths. chemrxiv.org These properties are desirable for applications in photoredox catalysis and could also be beneficial for light-harvesting applications in OPVs. chemrxiv.orgchemrxiv.org The investigation of biphenyl enamines has also demonstrated that methoxy substituents can lead to a bathochromic (red) shift in absorption spectra and lower ionization energies, making them promising for use in organic electronics. nih.gov

A hypothetical study of the photophysical properties of this compound could involve measuring its absorption and emission spectra, as well as its quantum yield and fluorescence lifetime. These parameters would provide insight into its potential as an emissive material. Cyclic voltammetry would be a key technique to determine its HOMO and LUMO energy levels, which are critical for designing efficient device architectures.

PropertyPredicted Influence of SubstituentsRelevance to Organic Electronics
Ionization Potential Lowered by 3,5-dimethoxy groupsFacilitates hole injection and transport (p-type)
Electron Affinity Increased by the 3'-acetyl groupFacilitates electron injection and transport (n-type)
Optical Band Gap Potentially narrowed by push-pull natureEnhanced absorption of visible light
Photoluminescence Dependent on excited state dynamicsPotential for use in OLED emissive layers

Ligand Design in Transition Metal Catalysis

Biphenyl-based phosphines are a prominent class of ligands in transition metal catalysis, particularly for cross-coupling reactions. The steric and electronic properties of these ligands can be finely tuned by modifying the substituents on the biphenyl backbone.

Biphenyl-Based Ligands for Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The development of bulky and electron-rich phosphine (B1218219) ligands has been a major driver in the advancement of cross-coupling reactions. youtube.com These ligands promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. tcichemicals.com While this compound itself is not a phosphine ligand, it can serve as a precursor for the synthesis of such ligands.

For instance, the acetyl group could be transformed into a phosphine moiety through a series of synthetic steps. The resulting ligand would possess a unique electronic profile due to the presence of the electron-donating methoxy groups. These methoxy groups would increase the electron density on the phosphorus atom, enhancing its σ-donating ability. tcichemicals.com This, in turn, can increase the catalytic activity of the metal center. The steric bulk of the biphenyl unit also plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species. mdpi.com

Ligand FeatureContribution from this compound PrecursorImpact on Catalysis
Electron-donating character Methoxy groups increase electron density on the phosphorus atom.Enhances the rate of oxidative addition.
Steric Bulk The biphenyl core provides a sterically demanding framework.Promotes reductive elimination and stabilizes the catalyst.
Tunability The acetyl group provides a handle for further functionalization.Allows for the synthesis of a library of ligands with varied properties.

Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to self-assemble into well-defined nanostructures is a key principle of supramolecular chemistry and is essential for the bottom-up fabrication of functional materials. Biphenyl derivatives are known to participate in such self-assembly processes, driven by non-covalent interactions.

Research on the self-assembly of biphenyl-tripeptides has shown that the biphenyl unit can drive the formation of robust hydrogels. nih.govresearchgate.net Similarly, studies on biphenyl-cyanostilbenes have demonstrated that self-assembly can lead to the formation of helical aggregates with interesting chiroptical properties, such as circularly polarized luminescence. nih.gov These examples highlight the potential of the biphenyl scaffold in directing the formation of functional supramolecular materials. The specific substitution pattern of this compound would likely lead to unique self-assembly behavior, which could be exploited in areas such as sensing, drug delivery, or the creation of novel optical materials.

Role in Analytical Chemistry as Reference Standards or in Environmental Fate Studies

The synthesis of pure, well-characterized chemical compounds is crucial for their use as reference standards in analytical chemistry. These standards are essential for the accurate quantification of target analytes in various matrices, including environmental samples.

The synthesis of this compound can be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other. The presence of the acetyl and methoxy groups provides distinct spectroscopic signatures (e.g., in NMR and IR spectroscopy) that would facilitate its identification and characterization.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Economically Viable Synthetic Routes

The synthesis of biphenyl (B1667301) derivatives has evolved significantly from classical methods like the Wurtz-Fittig and Ullmann reactions, which often require harsh conditions. rsc.org Modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the preferred method for creating C-C bonds to form the biphenyl core due to their reliability and functional group tolerance. nih.gov The Suzuki reaction is considered one of the best procedures for this transformation because the necessary boronic acids are generally stable and less hazardous. nih.gov

However, the future of synthesis for compounds like 3,5-Dimethoxy-3'-acetylbiphenyl lies in "green chemistry" principles that aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netresearchgate.net Key areas of development include:

Catalyst Innovation : While palladium catalysts are effective for reactions like Suzuki and Negishi coupling, research is focused on developing more active and longer-lasting catalysts to reduce metal loading. nih.govrsc.org Furthermore, there is a push towards using catalysts based on more abundant and less toxic metals or even metal-free synthesis conditions. nih.gov

C-H Bond Activation : A highly promising green strategy is the direct C-H activation of arenes, such as benzene (B151609), to form biphenyls. rsc.org This approach avoids the need to pre-functionalize the starting materials (e.g., into halides or boronic acids), thus reducing the number of synthetic steps, minimizing waste, and improving atom economy. researchgate.net Density functional theory (DFT) studies are being used to understand the mechanisms of these reactions and to design more efficient catalysts. rsc.org

Solventless and Alternative Solvent Reactions : To mitigate the environmental impact of traditional organic solvents, which account for a significant portion of chemical pollution, researchers are exploring solvent-free reaction conditions, often using grinding techniques or reactions in supercritical fluids like CO2. researchgate.netnih.gov The use of water or biodegradable solvents is also a key area of green chemistry research. nih.gov

These advancements aim to make the production of complex biphenyls not only more environmentally benign but also more cost-effective for large-scale applications.

Exploration of Novel Functionalization Strategies for Tailored Properties

The existing methoxy (B1213986) and acetyl groups on the this compound core serve as starting points for introducing new functionalities. The ability to precisely modify the biphenyl structure is crucial for tailoring its electronic, physical, and biological properties. Future research will move beyond traditional electrophilic substitution reactions, which are common for biphenyls, and focus on more sophisticated and selective methods. nih.gov

A key emerging area is remote C-H functionalization . This strategy allows for the activation of C-H bonds at positions that are distant from the existing functional groups. For instance, a nitrile group, which can be derived from an acetyl group, can direct a palladium catalyst to perform olefination, acetoxylation, or iodination at the meta-position of the other phenyl ring. nih.gov This level of control was previously difficult to achieve and opens up pathways to novel derivatives. nih.gov Computational studies using DFT have been instrumental in understanding the complex transition states, such as Pd-Ag heterodimeric structures, that govern this remote selectivity. nih.gov

By strategically adding different functional groups—such as electron-withdrawing or electron-donating substituents—researchers can fine-tune properties like:

Electronic Band Structure : Modifying substituents can alter band edge positions, which is critical for applications in organic electronics and photocatalysis. acs.org

Physicochemical Properties : Functionalization can adjust solubility, crystallinity, and other physical characteristics, which is important for material science and drug development. researchgate.net

Biological Activity : Introducing specific groups can enhance the interaction of the molecule with biological targets, a core principle in medicinal chemistry. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical process of synthesizing and testing new chemical compounds is undergoing a major transformation. For a molecule like this compound, these technologies promise to accelerate the discovery of new derivatives and optimize reaction conditions dramatically.

Flow Chemistry , which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers several advantages. researchgate.net These systems have high surface-to-volume ratios for superior heat and mass transfer, allowing for safer reactions at higher temperatures and pressures. researchgate.net This can significantly shorten reaction times for cross-coupling reactions used to form the biphenyl core, from hours in a flask to mere minutes in a flow system. acs.org Flow chemistry also enables the "telescoping" of multiple reaction steps—such as lithiation, borylation, and Suzuki coupling—into a single, continuous process, improving efficiency and reducing manual handling. acs.org

Automated Synthesis Platforms are revolutionizing the research and development cycle. nih.gov These robotic systems integrate the entire workflow of synthesis, purification, analysis, and subsequent reaction steps. nih.govsigmaaldrich.com

Platforms like the Synple synthesizer use pre-filled cartridges for common reactions such as Suzuki couplings, reductive aminations, and Boc protection/deprotection, simplifying the process for the chemist. sigmaaldrich.com

More advanced systems like SynFini™ and the Chemspeed platform combine robotics with multiple reactor types (including photochemical and high-pressure reactors) and real-time analytical feedback. youtube.combiopacificmip.org This allows for high-throughput screening of reaction conditions to quickly find the optimal settings for a given synthesis. youtube.com

By combining these technologies, researchers can move from a molecular idea to a physical, tested sample in days instead of weeks or months, vastly increasing the pace of innovation. youtube.com

Advanced In Silico Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, or in silico methods, has become an indispensable tool that complements and guides experimental work. nih.gov For a molecule like this compound, these approaches provide insights that are difficult or impossible to obtain through laboratory experiments alone.

Deeper Mechanistic Understanding : As synthetic methods become more complex, such as in remote C-H activation, understanding the reaction mechanism is crucial for optimization. Density Functional Theory (DFT) is a powerful tool used to model the transition states of reactions, revealing why a particular ligand or catalyst favors one product over another. nih.gov For example, DFT studies have shown that substituted 2-pyridone ligands are key to assisting the cleavage of the meta-C-H bond in certain biphenyl functionalization reactions. nih.gov

Prediction of Properties : Before a new derivative is even synthesized, its properties can be predicted computationally.

Spectroscopic and Electronic Properties : DFT calculations can predict NMR spectra, UV-vis absorption wavelengths, and electronic properties, which can be compared with experimental data to confirm the structure of newly synthesized compounds. nih.gov

Biological Activity and Druglikeness : In drug discovery, molecular docking is used to simulate how a biphenyl derivative might bind to a protein target. dergipark.org.trresearchgate.net These simulations calculate binding affinities and identify key interactions, such as hydrogen bonds, helping to prioritize which compounds are most promising for synthesis and in vitro testing. dergipark.org.trresearchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted to identify potential liabilities early in the design process. researchgate.net

These advanced computational tools reduce the number of compounds that need to be physically synthesized and tested, saving time and resources while enabling a more rational, data-driven approach to molecular design. researchgate.net

Design of New Biphenyl-Based Architectures for Diverse Applications

The this compound structure serves as a fundamental building block for creating larger, more complex molecular architectures with novel functions. rsc.org The inherent twist between the two phenyl rings in biphenyls can lead to unique three-dimensional structures, a feature that is exploited in various fields. rsc.orgwikipedia.org

Future design directions include:

Materials for Optoelectronics : Biphenyls are crucial components of liquid crystals. nih.gov An innovative design strategy involves creating bridged biphenyls, where the two phenyl rings are linked by a chain (e.g., propylene). rsc.org This bridging reduces the planarity of the molecule, which can lower the temperature range of the nematic liquid crystal phase, a desirable property for display technologies. rsc.org

Medicinal Chemistry Scaffolds : The biphenyl moiety is present in numerous drugs. ajgreenchem.com Researchers are designing and synthesizing libraries of biphenyl derivatives, such as biphenyl carboxylic acids, and screening them for activity against targets like cancer cells. ajgreenchem.comajgreenchem.com The goal is to develop new therapeutics with high efficacy and minimal side effects.

Functional Polymers and Nanomaterials : The biphenyl unit can be incorporated into polymers to create materials with specific thermal or mechanical properties. It can also be used as a linker in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. mdpi.com

By creatively modifying and expanding upon the biphenyl core, scientists can design next-generation molecules for a wide array of applications, from advanced materials to life-saving medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethoxy-3'-acetylbiphenyl, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki–Miyaura cross-coupling, leveraging aryl halides and boronic acids. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (N₂/Ar atmosphere).
  • Optimizing solvent systems (e.g., toluene/ethanol mixtures) and base selection (e.g., K₂CO₃) to stabilize intermediates .
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.
    • Data Insight : Yields >70% are achievable with precise stoichiometry and temperature control (80–100°C). Contamination by deacetylated products is common if acidic conditions are not avoided.

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and acetyl (-COCH₃) groups. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-C bond lengths ~1.48 Å in biphenyl systems) to confirm stereoelectronic effects .
    • Data Insight : Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities; recrystallize from ethanol/water mixtures for purity >95% .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Screen for cytotoxicity and enzyme inhibition:

  • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
  • Kinase Inhibition : Use fluorescence-based assays (e.g., ATP-competitive binding) to identify interactions with targets like EGFR or MAPK .
    • Data Insight : IC₅₀ values <50 μM suggest therapeutic potential, but validate specificity via counter-screens against non-target proteins .

Advanced Research Questions

Q. How can conflicting data in solubility and stability studies be resolved?

  • Methodology : Address contradictions via controlled experiments:

  • Solubility : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for in vitro assays vs. PEG-400 for in vivo formulations).
  • Stability : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Hydrolysis of the acetyl group is a common degradation pathway; adjust pH to 6–7 to stabilize .
    • Data Insight : Discrepancies often arise from solvent impurities or light exposure; use amber vials and degassed solvents for reproducibility .

Q. What strategies improve regioselectivity in derivatization of the biphenyl core?

  • Methodology : Employ directed ortho-metalation or protecting group strategies:

  • Protecting Groups : Temporarily block methoxy groups with TMSCl to direct electrophilic substitution to the acetylated ring.
  • Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate specific positions for functionalization (e.g., bromination) .
    • Data Insight : Regioselectivity >85% is achievable with optimized conditions, but competing pathways (e.g., over-acetylation) require rigorous monitoring via MS/MS .

Q. How does the compound’s electronic structure influence its pharmacological activity?

  • Methodology : Combine computational and experimental approaches:

  • DFT Calculations : Analyze HOMO/LUMO orbitals to predict redox behavior and binding affinity (e.g., electron-withdrawing acetyl group enhances interaction with hydrophobic enzyme pockets).
  • SAR Studies : Synthesize analogs (e.g., 3,5-dimethoxy-3’-propionylbiphenyl) and compare bioactivity to establish structure-activity relationships .
    • Data Insight : Methoxy groups enhance membrane permeability, while acetyl groups modulate target selectivity; logP values ~2.5 optimize bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.